molecular formula C14H14Cl2N2O2 B2476872 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide CAS No. 611186-23-3

2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide

Cat. No.: B2476872
CAS No.: 611186-23-3
M. Wt: 313.18
InChI Key: LQMMAZRWXNSVFG-UHFFFAOYSA-N
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Description

2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a cyano group (–CN) and a dichlorophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde, which is reacted with malononitrile in the presence of a base such as sodium ethoxide to form 2-cyano-3-(3,4-dichlorophenyl)acrylonitrile.

    Amidation: The intermediate product is then subjected to amidation with 3-methoxypropylamine under controlled conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the dichlorophenyl ring are key functional groups that contribute to its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-chlorophenyl)-N-(3-methoxypropyl)prop-2-enamide
  • 2-cyano-3-(3,4-difluorophenyl)-N-(3-methoxypropyl)prop-2-enamide
  • 2-cyano-3-(3,4-dimethylphenyl)-N-(3-methoxypropyl)prop-2-enamide

Uniqueness

2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-20-6-2-5-18-14(19)11(9-17)7-10-3-4-12(15)13(16)8-10/h3-4,7-8H,2,5-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMMAZRWXNSVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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